molecular formula C16H19N3O2 B139399 Boc-(S)-2-amino-3-(3-indolyl)-propionitrile CAS No. 138165-79-4

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile

Cat. No. B139399
CAS RN: 138165-79-4
M. Wt: 285.34 g/mol
InChI Key: MNHHXZGOLWLBJG-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-(S)-2-amino-3-(3-indolyl)-propionitrile” is a product used for proteomics research . Its molecular formula is C16H19N3O2, and it has a molecular weight of 285.34 .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (1S)-1-cyano-2-(1H-indol-3-yl)ethylcarbamate . The InChI code is 1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20)/t12-/m0/s1 .


Physical And Chemical Properties Analysis

“Boc-(S)-2-amino-3-(3-indolyl)-propionitrile” is a white powder . It should be stored at 0-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Enantiopure Amino Acids : Boc-(S)-2-amino-3-(3-indolyl)-propionitrile has been utilized in the synthesis of enantiopure amino acids, such as N-(BOC)amino-7-[3-azidopropyl]indolizidin-2-one acid, which is achieved by a series of chemical reactions including displacement, hydrolysis, allylation, and oxidation (Feng & Lubell, 2001).

  • Development of Novel Compounds : It is used in the synthesis of novel compounds containing 1,3,4-oxadiazole and 1,2,4-triazole moiety, which have been screened for antimicrobial and anti-inflammatory activities (Gadegoni & Manda, 2013).

  • Peptide Analog Synthesis : This compound plays a role in the synthesis of peptide analogues, especially in generating activated derivatives of amino acids for potential inhibitors in HIV-1 proteinase (Wakselman, Mazaleyrat & Šavrda, 1994).

Pharmaceutical and Medicinal Chemistry

  • Development of Constrained Amino Acids : Boc-(S)-2-amino-3-(3-indolyl)-propionitrile is involved in the creation of constrained amino acids and benzannulated analogs of indole as potential fluorescence probes of peptide structure (Morales, 1995).

  • Glycoprotein Synthesis : It has been used in the chemical synthesis of complex glycoproteins, like monocyte chemotactic protein-3, which involves unprotected peptides and glycopeptide, showcasing a method for generating sialylglycopeptide-alphathioesters (Yamamoto et al., 2008).

Catalysis and Organic Synthesis

  • Catalytic Synthesis : The compound is used in catalytic synthesis of 3-amino-3-aryl-2-oxindoles, demonstrating a wide scope with high functional-group compatibility and good yields (Marques & Burke, 2016).

  • N-tert-Butoxycarbonylation : In the context of N-tert-butoxycarbonylation of amines, Boc-(S)-2-amino-3-(3-indolyl)-propionitrile plays a significant role, particularly in facilitating the efficient and environmentally benign catalytic processes (Heydari et al., 2007).

  • Selective Deprotection : It is also involved in the selective deprotection of N-Boc, showcasing a new method using silica gel in refluxing toluene (Min, 2007).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl N-[(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHHXZGOLWLBJG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373200
Record name tert-Butyl [(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile

CAS RN

138165-79-4
Record name tert-Butyl [(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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